

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid properties

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Compound of Interest

Compound Name: 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

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An In-Depth Technical Guide to **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid**: Properties, Synthesis, and Applications

Introduction

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a highly substituted pyrrole core.^[1] The pyrrole ring is a foundational scaffold in a multitude of biologically active molecules, and understanding the properties of its derivatives is paramount for progress in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development and organic synthesis. We will delve into its physicochemical properties, explore robust synthetic methodologies with mechanistic insights, detail its analytical characterization, and discuss its current and potential applications. The narrative is structured to not only present data but also to explain the underlying chemical principles that govern the compound's behavior and utility.

Chapter 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any scientific endeavor. This chapter outlines the key chemical and physical identifiers for **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid**.

1.1: Chemical Identity

The compound is systematically named and identified by several international standards, ensuring its unambiguous recognition in literature and databases.

Identifier	Value
IUPAC Name	4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid[1][2]
CAS Number	2386-28-9[1][2]
Molecular Formula	C ₉ H ₁₁ NO ₃ [1][2]
Molecular Weight	181.19 g/mol [1][2]
Canonical SMILES	CC1=C(NC(=C1C(=O)C)C)C(=O)O[1][2]
InChI Key	SQFWNYAZHOVSPA-UHFFFAOYSA-N[1][2]

1.2: Physical Properties

The physical state and solubility dictate the compound's handling, formulation, and reaction conditions.

Property	Value	Source
Melting Point	205-207 °C	[3][4]
Solubility	>27.2 µg/mL (at pH 7.4)	[1][2]
Appearance	Typically a solid at room temperature	Inferred from melting point

1.3: Molecular Structure and Reactivity

The unique arrangement of functional groups on the pyrrole ring governs the molecule's reactivity.[1]

- Pyrrole Ring: The aromatic pyrrole core is electron-rich, making it susceptible to electrophilic substitution, although the existing substituents heavily influence the positions of further

reactions. The N-H proton is weakly acidic.

- Carboxylic Acid Group (-COOH): This is the most acidic site on the molecule, readily donating a proton in basic conditions.^[1] It is a key handle for derivatization, enabling the formation of esters, amides, and acid chlorides.
- Acetyl Group (-COCH₃): The carbonyl of the acetyl group provides an electrophilic site for nucleophilic attack.^[1] The adjacent methyl protons are weakly acidic and can participate in condensation reactions.
- Methyl Groups (-CH₃): These groups at positions 3 and 5 are electron-donating, influencing the reactivity of the pyrrole ring.

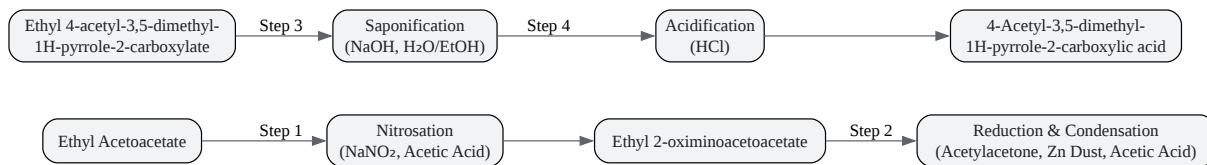
Chapter 2: Synthesis and Mechanistic Insights

The construction of the substituted pyrrole ring system is a classic challenge in organic synthesis. The Knorr pyrrole synthesis stands out as a primary and highly effective method for preparing this class of compounds.

2.1: The Knorr Pyrrole Synthesis: A Primary Synthetic Route

The Knorr synthesis involves the condensation of an α -amino-ketone with a β -ketoester or a related compound with an active methylene group.^{[5][6]} For **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid**, the synthesis is typically achieved in two stages: formation of the corresponding ethyl ester followed by saponification.

The overall transformation starts from ethyl acetoacetate and acetylacetone. The brilliance of this method lies in the in situ generation of the unstable α -amino-ketone from a stable oxime precursor, which immediately reacts with the β -dicarbonyl compound, preventing self-condensation.^[5]

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Caption: Workflow for the Knorr synthesis of the target acid.

Experimental Protocol: Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate[5]

- Oxime Formation: Dissolve ethyl acetoacetate in glacial acetic acid. While maintaining cooling, slowly add a saturated aqueous solution of sodium nitrite. This converts one equivalent of the starting material into ethyl 2-oximinoacetoacetate.
- Reduction and Condensation: In a separate flask, prepare a solution of acetylacetone in glacial acetic acid.
- Gradually add the oxime solution from Step 1 and zinc dust to the acetylacetone solution with vigorous stirring. The reaction is exothermic and may require external cooling to prevent the mixture from boiling too vigorously.[5][7] The zinc dust reduces the oxime to the corresponding amine in situ.
- Work-up: Once the reaction is complete, the mixture is typically poured into water, and the precipitated product is collected by filtration. The crude product can be recrystallized from a suitable solvent like ethanol.

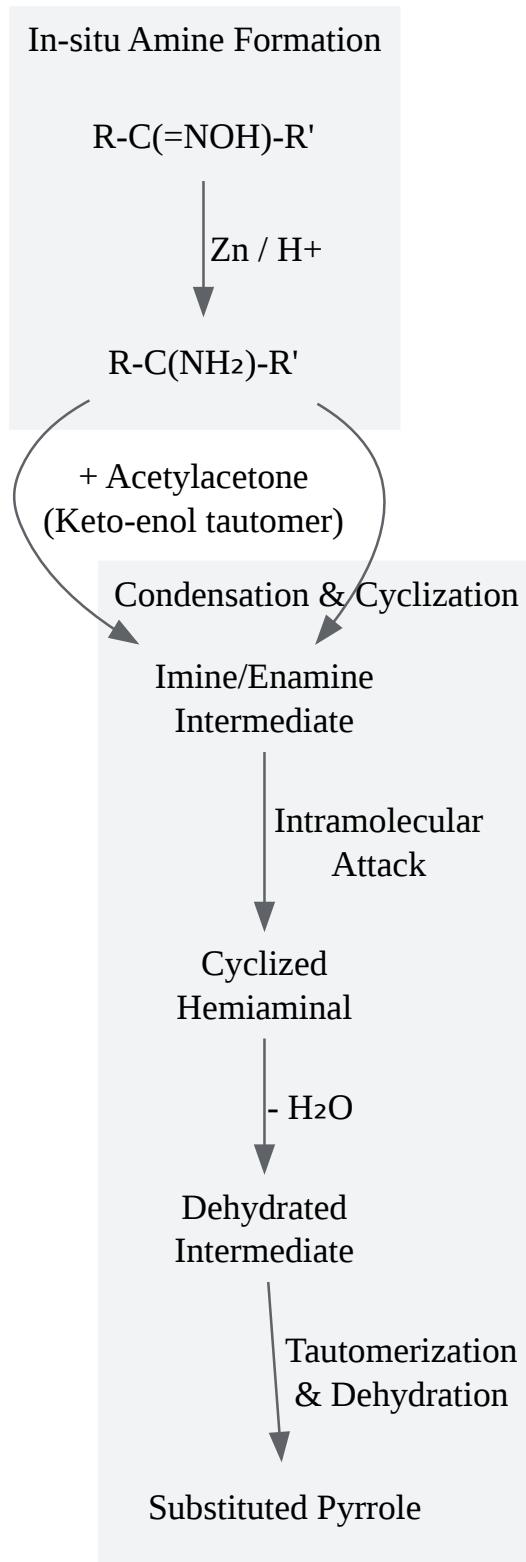
Experimental Protocol: Saponification to the Carboxylic Acid

- Hydrolysis: Suspend the ethyl ester product in an aqueous ethanol solution containing one equivalent of sodium hydroxide.
- Heat the mixture to reflux until the ester is fully consumed (monitored by TLC).

- Acidification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) until the pH is acidic.
- Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to yield the final product.

2.2: Mechanistic Discussion

The Knorr synthesis proceeds through a well-established mechanism involving condensation, cyclization, and dehydration.



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Caption: Simplified mechanism of the Knorr pyrrole synthesis.

The process begins with the reduction of the oxime to an α -aminoketone. This amine then condenses with one of the carbonyl groups of the acetylacetone (which exists in equilibrium with its enol form) to form an enamine intermediate. An intramolecular nucleophilic attack by the enamine onto the remaining carbonyl group initiates cyclization. Subsequent dehydration steps lead to the formation of the stable aromatic pyrrole ring.^[7]

Chapter 3: Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound requires a suite of analytical techniques. The expected spectroscopic data provides a fingerprint for the molecule.

3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to show distinct signals corresponding to the different types of protons. Protons on carbons adjacent to carbonyl groups are deshielded and typically resonate around 2.0-3.0 ppm.^[8]
 - -COOH: A broad singlet at a high chemical shift (>10 ppm), which is exchangeable with D_2O .
 - N-H: A broad singlet, typically in the 8-9 ppm region.
 - -COCH₃: A sharp singlet around 2.4-2.6 ppm.
 - Ring -CH₃ (x2): Two distinct sharp singlets, likely between 2.2-2.5 ppm.
- ^{13}C NMR: The carbonyl carbons are the most deshielded signals.
 - -COOH: Signal expected in the 165-175 ppm range.
 - -COCH₃: Signal expected further downfield, around 190-200 ppm.
 - Pyrrole Ring Carbons: Four distinct signals in the aromatic region (approx. 110-140 ppm).
 - Methyl Carbons: Signals in the aliphatic region (<30 ppm).

3.2: Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carbonyl and hydroxyl groups.

- O-H Stretch (Carboxylic Acid): A very broad band from ~ 2500 to 3300 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 - 1725 cm^{-1} .
- C=O Stretch (Acetyl Ketone): A strong, sharp absorption around 1660 - 1680 cm^{-1} .
- N-H Stretch: A moderate peak around 3200 - 3400 cm^{-1} .

3.3: Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

- Molecular Ion (M^+): A peak at $\text{m/z} = 181$.
- Key Fragments: Expect to see fragments corresponding to the loss of key functional groups, such as $[\text{M}-45]^+$ from the loss of the COOH group and $[\text{M}-43]^+$ from the loss of the acetyl group. The formation of an acylium ion is a common fragmentation pathway for carboxylic acid derivatives.^[8]

3.4: Summary of Expected Analytical Data

Technique	Feature	Expected Observation
^1H NMR	Carboxylic Proton	$>10\text{ ppm}$ (broad singlet)
Acetyl Protons	~ 2.4 - 2.6 ppm (singlet, 3H)	
^{13}C NMR	Carbonyl Carbons	$\sim 170\text{ ppm}$ (acid), $\sim 195\text{ ppm}$ (ketone)
IR	O-H Stretch	2500 - 3300 cm^{-1} (broad)
C=O Stretches	$\sim 1710\text{ cm}^{-1}$ and $\sim 1670\text{ cm}^{-1}$ (strong)	
MS	Molecular Ion	$\text{m/z} = 181$

Chapter 4: Applications and Biological Context

While detailed research into the direct biological effects of **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid** is limited, its significance lies in its role as a versatile synthetic intermediate.
[1]

4.1: Role as a Synthetic Intermediate

The compound's multiple functional groups make it an ideal building block for more complex molecular architectures.[1]

- Pharmaceuticals: The pyrrole scaffold is present in numerous drugs. This compound can serve as a starting point for synthesizing molecules with potential therapeutic activities.
- Agrochemicals: It may act as a precursor for novel pesticides and herbicides.[1]
- Material Science: Its derivatives could be investigated for use in the development of new polymers or functional coatings.[1]

4.2: Potential Biological Activities

Preliminary studies and the prevalence of the pyrrole motif in nature suggest several areas of potential bioactivity.

- Antimicrobial and Anti-inflammatory Effects: Initial assays have hinted at potential antibacterial and anti-inflammatory properties, though further validation is required.[1]
- Enzyme Inhibition: The structure could be tailored to fit the active sites of specific enzymes, making it a candidate for inhibitor design.[1]

Chapter 5: Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. This compound possesses moderate hazards as defined by the Globally Harmonized System (GHS).

5.1: Hazard Identification

- GHS Classification:

- Causes skin irritation (H315, Skin Irrit. 2)[2]
- Causes serious eye irritation (H319, Eye Irrit. 2)[2]
- May cause respiratory irritation (H335, STOT SE 3)[2]

5.2: Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[1][9]
- Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhaling dust or fumes.[10][11]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

5.3: Storage and Stability

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
- Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic compound characterized by its versatile functionality and accessible synthesis via the classic Knorr reaction. Its well-defined physicochemical properties and predictable spectroscopic fingerprint make it a reliable building block for further chemical exploration. While its direct applications are still emerging, its potential as a precursor in the fields of medicine, agriculture, and materials science is significant, warranting continued investigation by the scientific community.

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